YM-90709
Overview
Description
YM-90709: is a complex organic compound known for its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline, also known as YM-90709, is the Interleukin-5 receptor (IL-5R) . IL-5R is a type of cytokine receptor expressed on the surface of eosinophils, which are white blood cells that play a crucial role in the immune response, particularly in the context of allergic reactions and asthma .
Mode of Action
This compound acts as an antagonist to the IL-5R . It inhibits the binding of Interleukin-5 (IL-5) to the IL-5R, thereby preventing the activation of the receptor . This inhibition disrupts the downstream signaling pathways that would normally be triggered by the binding of IL-5 to its receptor .
Biochemical Pathways
The inhibition of IL-5R by this compound affects the JAK2/STAT5 signaling pathway . Normally, the binding of IL-5 to IL-5R triggers the activation of Janus kinase 2 (JAK2), which in turn activates Signal Transducer and Activator of Transcription 5 (STAT5). This pathway is involved in the regulation of eosinophil proliferation and survival . By inhibiting IL-5R, this compound disrupts this pathway, potentially reducing eosinophil numbers and mitigating the symptoms of conditions like asthma .
Result of Action
The inhibition of IL-5R by this compound and the subsequent disruption of the JAK2/STAT5 signaling pathway can lead to a decrease in eosinophil numbers . This could potentially alleviate the symptoms of conditions characterized by elevated eosinophil levels, such as asthma and other allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
YM-90709 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
YM-90709 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- YM-90709
- 6,6-Dimethylbenz[7,8]indolizino[2,3-B]quinoxaline
- 2,3-Dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXSPVQXXDULHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=CC4=NC5=CC=CC=C5N=C4N31)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360341 | |
Record name | YM 90709 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163769-88-8 | |
Record name | YM 90709 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163769888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YM 90709 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-90709 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U3RC7G5VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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